

# Application Notes and Protocols for In Vitro NETosis Assay Using GSK199

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Compound of Interest		
Compound Name:	GSK199	
Cat. No.:	B607773	Get Quote

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These application notes provide a detailed protocol for conducting an in vitro Neutrophil Extracellular Trap (NET) formation (NETosis) assay using **GSK199**, a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). This document includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.

### Introduction

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens. This process, termed NETosis, is a unique form of programmed cell death. A key enzyme in the initiation of NETosis is PAD4, which catalyzes the citrullination of histones, leading to chromatin decondensation. Dysregulated NETosis has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, making PAD4 an attractive therapeutic target.

**GSK199** is a potent and selective, reversible inhibitor of PAD4. It serves as a critical tool for studying the role of PAD4-mediated citrullination in NETosis and for evaluating the therapeutic potential of PAD4 inhibition. These protocols detail the in vitro application of **GSK199** to inhibit NETosis in isolated neutrophils.



## **Data Presentation**

Quantitative data from in vitro NETosis inhibition assays with **GSK199** and the related, more potent inhibitor GSK484 are summarized below. These values are compiled from biochemical and cellular assays.

Table 1: Biochemical Potency of PAD4 Inhibitors

Compound	Assay Type	Calcium Concentration	IC50 (nM)	Reference
GSK199	Fluorescence Polarization (FP) Binding	0 mM	210	
GSK199	Fluorescence Polarization (FP) Binding	2 mM	1000	-
GSK484	Fluorescence Polarization (FP) Binding	0 mM	55	_
GSK484	Fluorescence Polarization (FP) Binding	2 mM	250	_

Table 2: Cellular NETosis Inhibition Data



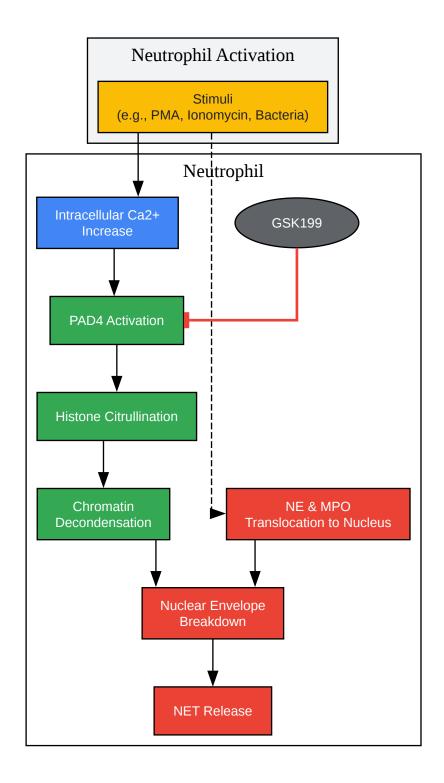
Compoun d	Cell Type	Stimulant	Concentr ation Used	Endpoint	Inhibition Level	Referenc e
GSK199	Mouse Neutrophils	4 μM Ionomycin	10 μΜ	NET formation	Significant reduction	
GSK484	Mouse Neutrophils	4 μM Ionomycin	10 μΜ	NET formation	Dramatic diminishme nt	
GSK199	Human Neutrophils	S. aureus (5 MOI)	Not specified	Diffused NETs	Less marked inhibition	
GSK484	Human Neutrophils	S. aureus (5 MOI)	Not specified	Diffused NETs	Clear, statistically -significant reduction	

Note: Cellular potency is often observed to be approximately ten-fold lower than biochemical potency.

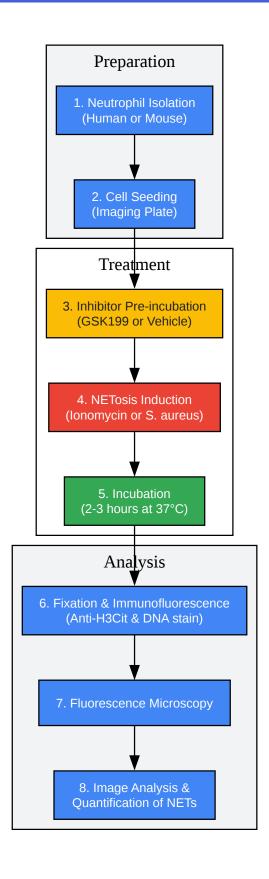
# **Signaling Pathway**

The following diagram illustrates the signaling pathway of PAD4-dependent NETosis and the point of inhibition by **GSK199**.









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